5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole
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Overview
Description
5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a fluorine atom at the 5th position and two methyl groups at the 1st and 2nd positions on the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts. This approach typically involves the reaction of acetophenones with benzylic amines in the presence of an oxidant, such as tert-butylhydroperoxide, to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom and methyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-1H-benzo[d]imidazole: Lacks the fluorine atom at the 5th position.
5-chloro-1,2-dimethyl-1H-benzo[d]imidazole: Contains a chlorine atom instead of a fluorine atom at the 5th position.
5-bromo-1,2-dimethyl-1H-benzo[d]imidazole: Contains a bromine atom instead of a fluorine atom at the 5th position.
Uniqueness
The presence of the fluorine atom in 5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
5-fluoro-1,2-dimethylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQXYDYLRSDIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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